3-methyl-6-morpholinopyrimidin-4(3H)-one
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Overview
Description
3-methyl-6-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 3-position and a morpholine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-morpholinopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-6-morpholinopyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
3-methylpyrimidin-4(3H)-one: Lacks the morpholine ring, leading to different chemical properties and reactivity.
6-morpholinopyrimidin-4(3H)-one: Lacks the methyl group, which may affect its biological activity and synthesis routes.
Uniqueness
3-methyl-6-morpholinopyrimidin-4(3H)-one is unique due to the presence of both the methyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Biological Activity
3-Methyl-6-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with a morpholine substituent, which is significant for its biological interactions. Its molecular formula is C10H12N4O, and it has a molecular weight of approximately 208.23 g/mol.
Target Enzymes
Research indicates that similar compounds within the pyrimidine class often target key enzymes involved in various biological pathways. Notably, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. This suggests that this compound may have applications in treating inflammatory conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including those related to this compound, exhibit significant anticancer properties. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma and breast cancer .
Compound | Cell Line | GI Value at 10 μM |
---|---|---|
4a | HCT-116 | 40.87% |
4b | SK-BR-3 | 46.14% |
4h | HOP-92 | 86.28% |
This table summarizes the growth inhibition (GI) values of selected compounds related to the pyrimidine class, highlighting their potential as anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus. This highlights their potential as novel antibacterial agents in the face of rising antibiotic resistance .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies suggest that compounds within this class exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These properties are critical for determining their therapeutic viability .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the anti-inflammatory effects of morpholine-containing pyrimidines found that these compounds significantly reduced inflammation markers in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Clinical Relevance : The morpholine-pyrimidine scaffold has been explored in clinical settings for conditions like rheumatoid arthritis and Crohn's disease. For instance, STA5326, a compound based on this structure, is currently undergoing phase 2 clinical trials .
Properties
IUPAC Name |
3-methyl-6-morpholin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUUXHPGHFDWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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